molecular formula C10H10ClNO B1432722 2-(5-chloro-1H-indol-1-yl)ethan-1-ol CAS No. 1599964-38-1

2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Cat. No.: B1432722
CAS No.: 1599964-38-1
M. Wt: 195.64 g/mol
InChI Key: NBWIBVMFDWJUGL-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indol-1-yl)ethan-1-ol is a chlorinated indole derivative of significant interest in pharmaceutical and organic chemistry research. The indole scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active molecules and its ability to bind with high affinity to multiple receptors . This particular compound features a chloro-substitution on the indole ring, a modification that often influences the compound's electronic properties, lipophilicity, and its subsequent interactions with biological targets. While specific biological data for 2-(5-Chloro-1H-indol-1-yl)ethan-1-ol is not widely reported in the available literature, research on analogous chlorinated indole derivatives reveals a broad spectrum of potential research applications. Indole-based compounds are frequently investigated for their diverse biological activities, which can include antimicrobial, antiviral, and anti-inflammatory properties . Furthermore, structurally similar compounds, such as those featuring an ethanamine side chain, have been identified as ligands for serotonin 5-HT 1A and 5-HT 2A receptors, which are critical targets in the development of therapies for neurological and psychiatric disorders . The presence of the hydroxyl group in this compound makes it a versatile intermediate or a final target for further chemical modification, such as in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or as a building block in the synthesis of novel compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-chloroindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWIBVMFDWJUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCO)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 5-Chloroindole with Ethylene Oxide or 2-Haloethanol

  • Method:
    The most direct synthetic route involves the N-alkylation of 5-chloro-1H-indole with ethylene oxide or 2-haloethanol derivatives under basic or neutral conditions. This reaction facilitates the nucleophilic attack of the indole nitrogen on the electrophilic carbon of the ethylene oxide or haloethanol, forming the 2-(5-chloro-1H-indol-1-yl)ethan-1-ol structure.

  • Reaction Conditions:
    Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100°C). A base such as potassium carbonate or sodium hydride is used to deprotonate the indole nitrogen and promote alkylation.

  • Advantages:
    This method provides good regioselectivity for N-alkylation over C-alkylation and yields high purity products after recrystallization.

Reduction of 5-Chloroindole-3-acetaldehyde or 5-Chloroindole-3-acetic Acid Derivatives

  • Method:
    Another approach involves the reduction of 5-chloroindole-3-acetaldehyde or the corresponding acetic acid derivatives to the ethan-1-ol side chain. Reduction can be achieved using hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Reaction Conditions:
    The reductions are carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol at low temperatures to avoid side reactions. After reduction, purification by recrystallization or chromatography yields the target compound.

  • Advantages:
    This route is useful when 5-chloroindole-3-acetaldehyde is readily available or can be synthesized from 5-chloroindole via selective oxidation.

Multi-Step Synthesis via Halo-Indole Derivatives and Subsequent Functional Group Transformations

  • Method:
    Synthesis can also proceed through intermediate halo-indole derivatives, such as 5-chloro-2-(5-chloro-1H-indol-1-yl)aniline, followed by substitution and reduction steps to install the ethan-1-ol moiety. These multi-step sequences often involve heating reaction mixtures at 100°C for several hours in round-bottom flasks with various nucleophiles or reducing agents.

  • Reaction Conditions:
    Heating in a heating mantle at 100°C for 2–4 hours, followed by cooling, filtration, and recrystallization with ethanol and ice-cold water washing are typical purification steps.

  • Notes:
    This approach is more complex but allows for structural diversification and functionalization on the indole ring, providing access to derivatives for further study.

Experimental Data Summary

Preparation Step Reagents/Conditions Temperature Time Purification Characterization Techniques
N-Alkylation with ethylene oxide or 2-haloethanol 5-chloro-1H-indole, base (K2CO3/NaH), DMF/DMSO 50–100°C 2–4 hours Recrystallization with ethanol FTIR, 1H NMR, melting point
Reduction of 5-chloroindole-3-acetaldehyde NaBH4 or LiAlH4, THF/ethanol 0–25°C 1–3 hours Chromatography or recrystallization FTIR, 1H NMR
Multi-step synthesis via halo-indole intermediates Various amines, acids, heating mantle 100°C 3 hours Filtration, recrystallization FTIR, 1H NMR, elemental analysis

Research Findings and Spectral Characterization

  • FTIR Spectra:
    Characteristic peaks include aromatic C=C stretches (~1600 cm⁻¹), C-H stretches (around 2900–2950 cm⁻¹), N-H stretches (~3300–3500 cm⁻¹), and C-Cl stretches (~770–800 cm⁻¹), confirming the presence of the halogenated indole structure.

  • 1H NMR Spectra:
    Signals for the indole N-H proton appear as singlets around δ 11.7–13.3 ppm, aromatic protons resonate between δ 7.0–7.9 ppm, and the ethan-1-ol side chain protons typically appear in the δ 3.0–4.0 ppm range, consistent with the hydroxyl-substituted ethyl group.

  • Molecular Weight Confirmation:
    Mass spectrometry and elemental analysis confirm the molecular weight of 195.64 g/mol, consistent with the molecular formula C10H10ClNO.

Notes on Scale-Up and Practical Considerations

  • The N-alkylation method is favored for scale-up due to its simplicity and good yield.
  • Reaction temperature control is critical to avoid side reactions such as over-alkylation or polymerization.
  • Purification by recrystallization from ethanol and washing with ice-cold water effectively removes impurities and residual reagents.
  • Use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1H-indol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of indole derivatives, including 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, as promising anticancer agents. Research indicates that derivatives of 5-chloroindole exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds designed from indole scaffolds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against cancer cells, indicating strong activity compared to established drugs like erlotinib .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer proliferation, such as the EGFR (epidermal growth factor receptor) pathway. Specifically, some derivatives have been identified as potent inhibitors of both wild-type EGFR and mutant forms (e.g., T790M), which are commonly implicated in resistance to conventional therapies .

Neurodegenerative Disorders:
Another notable application is in the treatment of neurodegenerative diseases. Certain derivatives of indole compounds are being investigated for their ability to inhibit tau aggregation, a hallmark of Alzheimer's disease. These compounds may offer therapeutic benefits by reducing neurotoxicity associated with tau protein misfolding .

Agricultural Applications

Herbicide Safeners:
Indole derivatives, including the compound , have been explored as herbicide safeners. These compounds can help mitigate the phytotoxic effects of certain herbicides on crops. For instance, N-dichloroacetamides derived from indoles have shown promise in protecting crops from injury caused by herbicides like chloroacetanilide and thiocarbamate .

Materials Science

Synthesis of Advanced Materials:
The unique properties of indole derivatives make them suitable for use in materials science. For example, they can serve as precursors for synthesizing novel polymers or nanomaterials with specific functional properties. The structural versatility of indoles allows for modifications that can enhance the physical and chemical properties of the resultant materials.

Summary Table: Applications of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsSignificant antiproliferative activity; GI50 values < 50 nM
Neurodegenerative disordersInhibition of tau aggregation; potential for Alzheimer's treatment
Agricultural ScienceHerbicide safenersProtects crops from herbicide toxicity
Materials ScienceSynthesis of advanced materialsVersatile precursor for novel polymers and nanomaterials

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Key Differences :

  • Positional isomerism: The ethanol group in the target compound is at the 1-position, whereas analogues like 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol have substituents at the 3-position.
  • Functional groups: Ketones (e.g., 1-(5-Chloro-1H-indol-3-yl)ethanone) and amines (e.g., 2-(5-Nitro-1H-indol-3-yl)ethan-1-amine HCl) alter polarity and hydrogen-bonding capacity compared to the ethanol group .

Physicochemical Properties and Solubility

  • 2-(5-Chloro-1H-indol-1-yl)ethan-1-ol: Polar due to the hydroxyl group; solubility likely similar to 2-(1H-Indol-3-yl)ethan-1-ol, which is soluble in polar solvents like methanol and DMSO .
  • Ketone analogues: 1-(5-Chloro-1H-indol-3-yl)ethanone (MW 193.63) has reduced solubility in water compared to ethanol derivatives due to the nonpolar ketone group .
  • Amine derivatives : 2-(5-Nitro-1H-indol-3-yl)ethan-1-amine HCl exhibits enhanced water solubility due to its hydrochloride salt form .
  • Thiazole-containing analogue: 2-Chloro-1-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is sparingly soluble in chloroform and methanol .

Biological Activity

2-(5-Chloro-1H-indol-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the area of antiproliferative and antimicrobial effects. The indole moiety is known for its diverse pharmacological properties, making derivatives of indole significant in drug development.

Chemical Structure

The compound can be represented by the following chemical structure:

C10H10ClNO\text{C}_{10}\text{H}_{10}\text{Cl}\text{N}\text{O}

Synthesis

The synthesis of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol typically involves the chlorination of indole derivatives followed by the introduction of an ethanolamine group. This synthetic pathway allows for the modification of the indole core, which is crucial for enhancing biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to 2-(5-chloro-1H-indol-1-yl)ethan-1-ol. For instance, derivatives with similar structures have demonstrated significant inhibition against various cancer cell lines. The following table summarizes some key findings regarding antiproliferative activity:

CompoundCell Line TestedGI50 (nM)Mechanism of Action
5cMCF-747EGFR inhibition
5dA54968Induces apoptosis
5fHCT1169.5Caspase activation

These compounds exhibited mechanisms such as EGFR inhibition and induction of apoptosis, which are critical pathways in cancer treatment .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In particular, derivatives have been tested against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The following table outlines antimicrobial efficacy:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(5-Cl-Indole)S. aureus ATCC 2592332 µg/mL
2-(5-Cl-Indole)MRSA ATCC 4330016 µg/mL
2-(5-Cl-Indole)Mycobacterium tuberculosis H37Rv64 µg/mL

These results indicate that compounds related to 2-(5-chloro-1H-indol-1-yl)ethan-1-ol possess significant antimicrobial properties, which may be advantageous in treating infections caused by resistant bacteria .

Case Studies and Research Findings

Several studies have documented the biological activities associated with indole derivatives. For instance:

  • A study demonstrated that compounds with similar structural features inhibited cell proliferation in various cancer cell lines, showing GI50 values comparable to established drugs like erlotinib .
  • Another research highlighted the anti-inflammatory properties of related indole compounds, suggesting potential applications in inflammatory diseases alongside their antiproliferative effects .

Q & A

Q. Critical Parameters :

  • Temperature control (room temperature to 80°C).
  • Solvent selection (acetonitrile, DMF, or PEG-based systems).
  • Purification via column chromatography or recrystallization.

Advanced: How can researchers address contradictory data in reported reaction yields for indole derivatives?

Methodological Answer:
Contradictions often arise from variations in reaction conditions, catalysts, or impurities. To resolve these:

Systematic Optimization : Screen catalysts (e.g., CuI vs. Pd-based), solvents, and temperatures. For example, highlights that CuI in PEG-400:DMF improved yield compared to traditional solvents .

Analytical Validation : Use HPLC or GC-MS to identify byproducts ( used ESI-MS to characterize impurities) .

Computational Modeling : Apply DFT calculations to predict reaction pathways and identify energetically favorable conditions.

Case Study : In , catalytic reduction with NaBH4 yielded higher purity than CrO3 oxidation, which risked over-oxidation .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm substituent positions. For example, reported δ 8.62 (s, indole NH) and δ 4.59 (t, -CH2-OH) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS in ) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Refine crystal structures using SHELX software (). For indole derivatives, SHELXL reliably refines torsional angles and hydrogen bonding .

Example : resolved a methoxy-indole derivative’s structure via SHELX refinement, revealing planar indole rings and intermolecular H-bonds .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound’s biological activity?

Methodological Answer:

Substituent Variation : Synthesize analogs with different halogens (e.g., Br instead of Cl) or side chains (e.g., ethyl vs. hydroxyl groups) to assess pharmacological effects.

In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (as in for tryptophol derivatives) or cytotoxicity against cancer cell lines .

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors, given indole’s neuroactive role in ) .

Key Finding : showed that hydroxyl groups enhance antioxidant capacity, while chloro substituents increase lipophilicity and membrane permeability .

Advanced: What strategies mitigate toxicity risks during large-scale synthesis?

Methodological Answer:

  • Green Chemistry : Replace hazardous reagents (e.g., CrO3 in ) with NaBH4 or catalytic hydrogenation .
  • Byproduct Management : Use continuous flow systems () to minimize waste and improve safety .
  • Protective Equipment : Follow OSHA guidelines () for handling chloro-indole derivatives, including P95 respirators and corrosion-resistant gloves .

Case Study : ’s GHS classification for a chloro-indole derivative mandates ventilation and spill containment protocols .

Basic: How can researchers validate the purity of 2-(5-chloro-1H-indol-1-yl)ethan-1-ol?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Compare retention times to standards.
  • Melting Point Determination : A sharp melting range (e.g., 150–152°C) indicates high purity.
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., reports MW = 161.20 g/mol for a similar indole-ethanol) .

Advanced: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity. Chloro and hydroxyl groups balance solubility and permeability.
  • pKa Prediction : SPARC or MarvinSuite models can predict ionization states (critical for bioavailability).
  • Molecular Dynamics (MD) : Simulate membrane permeation using GROMACS, leveraging indole’s aromatic stacking interactions.

Example : ’s metabolite data for 2-(1H-indol-3-yl)ethan-1-ol informs solubility parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-chloro-1H-indol-1-yl)ethan-1-ol
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2-(5-chloro-1H-indol-1-yl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.